Triundecanoin

Description

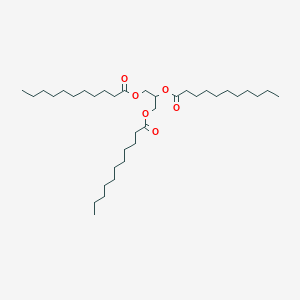

Structure

2D Structure

Properties

IUPAC Name |

2,3-di(undecanoyloxy)propyl undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h33H,4-32H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXVIRZWSHICAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC)OC(=O)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065532 | |

| Record name | Undecanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol triundecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13552-80-2 | |

| Record name | Triundecanoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl triundecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl triundecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIUNDECANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTT041BJ4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol triundecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.2 °C | |

| Record name | Glycerol triundecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization of Triundecanoin in Research

Esterification Processes for Triundecanoin Production

Esterification, the process of forming an ester from an alcohol and an acid, is the fundamental method for synthesizing this compound. This can be achieved through direct chemical reactions or with the aid of biological catalysts.

Glycerin and Undecanoic Acid Esterification

The direct esterification of glycerin (glycerol) with three equivalents of undecanoic acid is a primary route for this compound synthesis. This chemical reaction typically requires heat and a catalyst to proceed efficiently, driving off the water that is formed as a byproduct. The process involves the formation of ester linkages between the hydroxyl groups of glycerol (B35011) and the carboxyl groups of undecanoic acid. This method allows for the production of a high-purity triglyceride.

Enzymatic Synthesis Methodologies

Enzymatic synthesis offers a milder and more specific alternative to chemical esterification for producing structured lipids. nih.gov Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are commonly employed for this purpose. scielo.br These enzymes can catalyze the esterification of glycerol with fatty acids in a controlled manner, often in non-aqueous or low-water environments to favor synthesis over hydrolysis. scielo.br The use of lipases can offer high catalytic efficiency and environmental benefits over traditional chemical methods. nih.gov For instance, immobilized lipases like Novozym 435 (from Candida antarctica) and Lipozyme RM IM (from Rhizomucor miehei) are widely used for the synthesis of various di- and triglycerides. frontiersin.orgmdpi.com While specific studies detailing the optimization of enzymatic this compound synthesis are not prevalent, the established methodologies for other triglycerides, involving the reaction of glycerol with the desired fatty acid in the presence of a lipase (B570770), are directly applicable. scielo.brmdpi.com

Transesterification Reactions Involving this compound

Transesterification, or the exchange of an acyl group of an ester with another alcohol, is another key reaction type where this compound is featured, particularly in analytical and lipid modification research.

Lipase-Catalyzed Transesterification Studies

In the field of lipid research, lipase-catalyzed transesterification is used to modify the properties of fats and oils by rearranging the fatty acids on the glycerol backbone. dss.go.th this compound is often used as a reference standard or a component in studies investigating the transesterification of other lipids, such as palm stearin (B3432776) and soybean oil. pubcompare.aipubcompare.aicabidigitallibrary.org For example, in studies aiming to produce structured lipids with specific physical properties, this compound can be included in the reaction mixture or used as a benchmark for analytical comparisons. pubcompare.aiscispace.com Research has also explored the use of various lipases, including those from porcine pancreas and Rhizomucor miehei, to catalyze these reactions. pubcompare.aiscispace.com However, challenges can arise due to the physical properties of the substrates; for instance, the solid nature of this compound at certain temperatures can make it difficult to mix with other reactants in a grated cheese sample during lipase activity assays. researchgate.net

Application in Fatty Acid Methyl Ester (FAME) Preparation

A significant application of this compound is as an internal standard in the quantitative analysis of fatty acids. scirp.orgresearchgate.netresearchgate.net In this context, fats and oils are first converted into fatty acid methyl esters (FAMEs) through a process of hydrolysis and methylation. restek.comgcms.cz This derivatization makes the fatty acids volatile and suitable for analysis by gas chromatography (GC). gcms.cz

This compound (C11:0 triglyceride) is added to the sample before the extraction and methylation process. scirp.orgwho.int Because it is not naturally present in most food and biological samples, its known concentration serves as a reliable reference. who.int By comparing the peak area of the resulting methyl undecanoate (C11:0 FAME) to the peak areas of the other FAMEs in the sample, the concentration of each fatty acid can be accurately determined. researchgate.net This methodology is outlined in official analytical methods, such as AOAC Official Method 996.06, for the determination of fat content in foods. restek.comwho.int

Table 1: Use of this compound as an Internal Standard in FAME Analysis

| Analytical Method | Role of this compound | Instrumentation | Reference |

| AOAC 996.06 | Internal standard for total, saturated, and unsaturated fat determination | Capillary Gas Chromatography with Flame Ionization Detection (GC-FID) | restek.comwho.int |

| General FAME Analysis | Internal standard for quantitative analysis of fatty acid profiles | Gas Chromatography-Flame Ionization Detection (GC-FID) | researchgate.net |

| Analysis of Microalgae Biomass | Internal standard for sample extraction | Gas Chromatography-Flame Ionization Detection (GC-FID) | scirp.org |

| Characterization of Basil Seed Oil | Internal standard for GC analysis | Gas Chromatography | researchgate.net |

Derivatization for Isotopic Labeling in Metabolic Tracing

Stable isotope labeling is a powerful technique for studying the dynamics of metabolism, including the synthesis, transport, and breakdown of lipids. bioscientifica.commdpi.com This method involves introducing molecules containing heavy isotopes (like ¹³C or ²H) into a biological system and tracking their incorporation into various metabolites. bitesizebio.commdpi.com

To study triglyceride metabolism, a precursor molecule like this compound can be synthesized with isotopically labeled components. bioscientifica.comjianhaidulab.com This derivatization can be achieved by using:

¹³C-labeled undecanoic acid: This allows for the tracing of the fatty acid portion of the triglyceride.

¹³C- or ²H-labeled glycerol: This enables the tracking of the glycerol backbone.

These labeled tracers are chemically identical to their unlabeled counterparts and are metabolized in the same way. mdpi.com By administering the labeled this compound and subsequently analyzing tissue or fluid samples using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can follow the metabolic fate of the tracer. bioscientifica.combitesizebio.com This approach provides detailed information on processes such as de novo lipogenesis and triglyceride turnover. jianhaidulab.com While specific studies detailing the derivatization of this compound for this purpose are not extensively documented, the general principles and methods for synthesizing and using isotopically labeled triglycerides are well-established in metabolic research. google.comnih.gov

Compound Information

Metabolic Pathways and Biochemical Roles of Triundecanoin

Triundecanoin in Fatty Acid ω-Oxidation Research

The metabolism of undecanoic acid, released from this compound, provides a clear in vivo example of ω-oxidation, an alternative pathway to the more common β-oxidation. This pathway becomes particularly relevant when β-oxidation is impaired or overloaded.

Formation and Degradation of Dicarboxylic Acids

Fatty acid ω-oxidation is a metabolic process that occurs in the endoplasmic reticulum, initiating the conversion of monocarboxylic acids into dicarboxylic acids. nih.gov The process begins with the hydroxylation of the terminal methyl group (the ω-carbon) of the fatty acid. This is followed by subsequent oxidation steps to form a dicarboxylic acid, which has a carboxyl group at both the alpha (α) and omega (ω) ends of the aliphatic chain. nih.govresearchgate.net

In the context of this compound, its constituent undecanoic acid (a C11 fatty acid) is metabolized via this pathway to form undecanedioic acid (a C11 dicarboxylic acid). These resulting dicarboxylic acids are then further metabolized, primarily through β-oxidation, to be used for energy or other biosynthetic processes. nih.govnih.gov

Role of Peroxisomal β-Oxidation in Dicarboxylic Acid Metabolism

Once formed, dicarboxylic acids are predominantly metabolized through β-oxidation within peroxisomes. nih.govnih.gov This is a crucial distinction from the primary mitochondrial location for the β-oxidation of most monocarboxylic fatty acids. nih.gov The peroxisomal β-oxidation pathway is responsible for shortening the carbon chains of long-chain dicarboxylic acids. nih.gov

The process in peroxisomes involves a series of enzymatic reactions similar to those in mitochondria but catalyzed by a distinct set of enzymes. libretexts.org For each cycle of peroxisomal β-oxidation, the dicarboxylic acid chain is shortened, typically releasing acetyl-CoA or other short-chain acyl-CoA molecules. nih.gov This pathway is particularly induced under conditions of high lipid flux or when mitochondrial oxidation is compromised. nih.gov

Contribution of Mitochondrial β-Oxidation to Dicarboxylic Acid Metabolism

While peroxisomes are the primary site for the initial breakdown of long-chain dicarboxylic acids, mitochondria also play a role in their complete catabolism. nih.govresearchgate.net Studies indicate that peroxisomes shorten the dicarboxylic acids to medium- or short-chain lengths. nih.gov These shorter-chain dicarboxylic acids can then be transported to the mitochondria for complete oxidation to acetyl-CoA via the mitochondrial β-oxidation pathway. nih.govwikipedia.org Therefore, the metabolism of dicarboxylic acids represents a collaborative effort between peroxisomes and mitochondria, with peroxisomes handling the initial chain-shortening and mitochondria carrying out the final stages of oxidation. mdpi.com

Enzymatic Systems Involved in ω-Hydroxylation (e.g., CYP4A, CYP4F)

The initial and rate-limiting step of ω-oxidation, the hydroxylation of the terminal methyl group, is catalyzed by a specific group of enzymes belonging to the Cytochrome P450 (CYP) superfamily. nih.gov These enzymes are located in the smooth endoplasmic reticulum.

The primary enzymes responsible are members of the CYP4 family, particularly the CYP4A and CYP4F subfamilies. nih.govnih.gov These enzymes are monooxygenases that utilize NADPH and molecular oxygen to insert a hydroxyl group onto the ω-carbon of fatty acids. wikipedia.org Different CYP4 subfamilies show preferences for fatty acids of varying chain lengths; for instance, CYP4A enzymes preferentially hydroxylate medium-chain fatty acids, while CYP4F members are more active towards long-chain fatty acids. nih.gov

| Enzyme Family | Primary Function | Substrate Preference (Example) | Cellular Location |

|---|---|---|---|

| CYP4A | ω-hydroxylation of fatty acids | Medium-chain fatty acids (C10-C16) | Endoplasmic Reticulum |

| CYP4F | ω-hydroxylation of fatty acids and eicosanoids | Long-chain fatty acids (C16-C26) | Endoplasmic Reticulum |

This compound in Ketogenesis and Glucose Homeostasis Studies

The metabolism of the odd-carbon undecanoic acid from this compound has significant implications for ketogenesis and glucose regulation, especially during periods of fasting.

Resistance to Ketosis During Prolonged Fasting

Research has shown that animals fed a diet containing this compound exhibit a marked resistance to the development of ketosis during prolonged fasting. nih.govcambridge.orgcambridge.org This effect is directly attributable to the odd-carbon nature of undecanoic acid.

The β-oxidation of even-carbon fatty acids yields exclusively acetyl-CoA, a primary precursor for ketone body formation. In contrast, the final cycle of β-oxidation of an odd-carbon fatty acid like undecanoic acid produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. cambridge.org Propionyl-CoA is a three-carbon residue that is gluconeogenic; it can be converted to succinyl-CoA, which then enters the citric acid cycle and can be used to synthesize glucose. cambridge.org

This gluconeogenic potential of the terminal three-carbon unit from undecanoic acid allows for better maintenance of blood glucose levels during fasting. nih.govcambridge.org The sustained glucose levels help to maintain higher circulating insulin (B600854) levels than in animals mobilizing only even-carbon fatty acids. nih.govcambridge.org Since insulin is a primary regulator that suppresses ketogenesis, the combination of higher blood glucose and insulin levels effectively reduces the rate of ketone body production, thus leading to resistance to ketosis. nih.govcambridge.org

A study involving rats fed either a control diet (maize oil) or an experimental diet (this compound-maize oil) for six weeks demonstrated these effects clearly during a subsequent fasting period.

| Fasting Day | Group | Plasma Glucose (mg/100 ml) | Total Blood Ketones (µmol/ml) |

|---|---|---|---|

| Day 1 | Control | 76.0 | 0.89 |

| Experimental (this compound) | 96.0 | 0.43 | |

| Day 2 | Control | 66.0 | 2.84 |

| Experimental (this compound) | 88.0 | 0.91 | |

| Day 4 | Control | 68.0 | 4.01 |

| Experimental (this compound) | 85.0 | 1.52 |

Data adapted from studies showing significantly higher plasma glucose and lower blood ketone levels in the this compound-fed experimental group compared to the control group during a 4-day fast. nih.govcambridge.org

Maintenance of Blood Glucose and Insulin Levels

The metabolism of the undecanoate molecules from this compound plays a significant role in maintaining glucose levels, especially during periods of fasting. Through the process of beta-oxidation, odd-chain fatty acids like undecanoate are broken down into acetyl-CoA units until a final three-carbon residue, propionyl-CoA, remains. wikipedia.orgsketchy.com This propionyl-CoA is distinct from the end-products of even-chain fatty acid metabolism.

Propionyl-CoA is glucogenic, meaning it can be converted into glucose. nih.gov It enters the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA, thereby replenishing TCA cycle intermediates and supporting gluconeogenesis—the synthesis of new glucose. utah.eduyoutube.com This pathway is particularly crucial during starvation when glycogen (B147801) stores are depleted.

A key study investigated this effect in young rats fed a diet where this compound was the primary fat source. nih.gov This diet led to a significant incorporation of undecanoate and other odd-carbon fatty acids into the adipose tissue triglycerides. When these rats were subjected to prolonged fasting, the glucogenic nature of the stored odd-chain fatty acids helped to counteract the typical sharp decline in liver glycogen and serum glucose. nih.gov The terminal three-carbon units from the breakdown of these fatty acids provided a substrate for glucose production, thus aiding in the maintenance of blood glucose levels. nih.gov

Lipid Mobilization and Adipose Tissue Metabolism

This compound has been utilized in research as a tool to label and trace the mobilization of fatty acids from adipose tissue stores. By incorporating the odd-chain undecanoic acid into fat cells, scientists can accurately measure its release over time.

Adipocyte Triglyceride Fatty Acid Mobilization Studies

A notable in vivo study used this compound to understand how triglyceride fatty acids (TGFA) are mobilized from different fat depots. In the experiment, rats were fed a diet containing 14% this compound for four weeks to label their adipocyte TGFA with undecanoic acid (C11). After this period, the this compound was removed from the diet, and the depletion of C11 was monitored weekly from various adipose tissue locations.

The study found that the rate of fatty acid mobilization varied significantly depending on the anatomical location of the fat depot. This demonstrates that adipose tissue is not a uniform organ and that different depots have distinct metabolic rates.

Effects of Age and Anatomical Location on Fatty Acid Mobilization

The same study also revealed significant differences in fatty acid mobilization based on age and the specific location of the adipose tissue. nih.gov Two groups of rats, a young group and an older group, were studied.

In the young rats, fatty acid mobilization was significantly faster from the perirenal (PR) and mesenteric (M) depots compared to the epididymal (Epi) and subcutaneous (SC) depots. However, in the older rats, mobilization was significantly slower across all depots when compared to the younger group. Furthermore, the differences in mobilization rates between the depots, which were pronounced in the young rats, were not observed in the older animals.

The table below summarizes the findings on the mobilization of undecanoic acid (C11), expressed as mole percent of total fatty acids, from different adipose depots in young and older rats over a four-week period after the removal of this compound from their diet.

| Time (Weeks) | Group | Epididymal (Mole %) | Perirenal (Mole %) | Subcutaneous (Mole %) | Mesenteric (Mole %) |

|---|---|---|---|---|---|

| 0 | Young | 5.8 | 6.1 | 5.5 | 6.2 |

| Older | 4.9 | 5.2 | 4.7 | 5.1 | |

| 1 | Young | 4.5 | 3.8 | 4.3 | 3.9 |

| Older | 4.6 | 4.8 | 4.4 | 4.7 | |

| 2 | Young | 3.6 | 2.5 | 3.5 | 2.7 |

| Older | 4.3 | 4.5 | 4.1 | 4.4 | |

| 3 | Young | 2.9 | 1.8 | 2.8 | 2.0 |

| Older | 4.0 | 4.2 | 3.8 | 4.1 | |

| 4 | Young | 2.4 | 1.3 | 2.3 | 1.5 |

| Older | 3.7 | 3.9 | 3.5 | 3.8 |

Broader Context of Fatty Acid Metabolism Research

The study of this compound and its constituent odd-chain fatty acid fits into the broader landscape of research on lipid metabolism, which seeks to understand how the body synthesizes, stores, and utilizes different types of fats.

De Novo Lipogenesis and Polyunsaturated Fatty Acid Metabolism

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-fat precursors, such as carbohydrates. The process typically starts with acetyl-CoA to build even-chain fatty acids. However, for the synthesis of odd-chain fatty acids, propionyl-CoA is used as the primer instead. wikipedia.orgnih.govnih.gov The propionyl-CoA generated from the metabolism of undecanoic acid can, therefore, serve as a starting block for the endogenous synthesis of other long-chain odd-chain fatty acids. nih.govnih.gov This highlights a key difference in the metabolic pathways of odd versus even-chain fatty acids.

Interplay between Metabolic Dysregulation and Disease States

Research has increasingly pointed to a link between the levels of circulating odd-chain fatty acids and metabolic health. Epidemiological studies have shown that higher plasma concentrations of odd-chain fatty acids, such as C15:0 and C17:0, are associated with a lower risk of metabolic diseases, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD). nih.govbiorxiv.orgresearchgate.net This inverse association contrasts with the increased risk often linked to higher levels of certain even-chain saturated fatty acids. nih.govmdpi.com The unique metabolism of odd-chain fatty acids, including their glucogenic potential, may contribute to these protective effects. biorxiv.org Therefore, understanding the metabolism of compounds like this compound is relevant to uncovering the complex interplay between dietary fats, metabolic regulation, and the prevention of chronic diseases. biorxiv.orgmdpi.com

Analytical Methodologies Utilizing Triundecanoin

Chromatographic Applications

Triundecanoin is extensively used as a standard in several chromatographic techniques for the analysis of lipids in diverse matrices, including foods, biological samples, and oils. cenmed.comsigmaaldrich.com

In gas chromatography, particularly when coupled with a flame ionization detector (GC-FID), this compound is a widely accepted internal standard. pubcompare.ainih.gov For fatty acid analysis, lipids are typically converted into their more volatile fatty acid methyl esters (FAMEs) before injection into the GC. restek.com this compound is added to the sample before this conversion (transesterification) process. researchgate.net Since it undergoes the same extraction and derivatization steps as the lipids in the sample, its recovery, as measured by the detector, provides a reliable basis for calculating the absolute concentrations of the other fatty acids. who.int Its odd-numbered carbon chain (C11) ensures that it rarely occurs naturally in most food and biological samples, preventing interference with the quantification of naturally present even-chained fatty acids. who.int

This compound is specified as the internal standard in official methods for the determination of total, saturated, and unsaturated fat in foods by capillary GC. restek.com A prominent example is the AOAC Official Method 996.06, which is a standard procedure for analyzing the fatty acid content in food products. restek.comresearchgate.net In this method, a known quantity of this compound is added to the food sample before lipid extraction and methylation. restek.com After the sample is processed to convert all fatty acids to FAMEs, the mixture is analyzed by GC.

The method relies on a highly polar biscyanopropyl stationary phase column, such as the Rt-2560 or SP-2560, which is capable of separating a complex mixture of FAMEs, including cis and trans isomers. restek.comresearchgate.net The peak corresponding to methyl undecanoate (the FAME of undecanoic acid derived from this compound) is used to calculate the response factors for all other identified FAMEs, allowing for their precise quantification. restek.com This approach is routinely used for nutritional labeling and quality control in the analysis of vegetable oils, animal fats, and various food and feed ingredients. cenmed.comscirp.org

Table 1: Key Parameters for FAME Analysis Using this compound Internal Standard (Based on AOAC 996.06)

| Parameter | Description | Source |

|---|---|---|

| Official Method | AOAC 996.06 | restek.comresearchgate.net |

| Internal Standard | This compound (C11:0 Triglyceride) | restek.com |

| Derivatization | Conversion of fatty acids to Fatty Acid Methyl Esters (FAMEs) using reagents like boron trifluoride in methanol (B129727) (BF₃/MeOH). | who.intnih.gov |

| GC Column | Highly polar capillary column (e.g., SP-2560, Rt-2560, 100 m x 0.25 mm, 0.20 µm film) for separation of cis/trans isomers. | nih.govrestek.com |

| Detector | Flame Ionization Detector (FID) | nih.govresearchgate.net |

| Application | Quantification of total fat, saturated fat, and unsaturated fatty acids in food and feed samples. | cenmed.comscirp.org |

The accurate quantification of trans-fatty acids is crucial for food labeling and assessing cardiovascular disease risk. fujifilm.com this compound is the designated internal reference material for the quantification of trans-fatty acids according to the AOAC International Method (AOAC 996.06). nih.govfujifilm.com The analytical process is similar to general FAME analysis, but with a specific focus on the separation and measurement of trans isomers of unsaturated fatty acids. nih.gov

In this application, this compound is added to the sample (e.g., shortening, edible oils) before the lipids are extracted and methylated. nih.govresearchgate.net The resulting FAMEs are then analyzed by GC using a highly polar capillary column, which is essential for separating trans-fatty acid isomers from their cis counterparts. nih.govrestek.com The known concentration of the this compound-derived methyl undecanoate peak allows for the accurate calculation of the concentration of various trans-fatty acids in the original sample. fujifilm.comrestek.com

In High-Performance Liquid Chromatography (HPLC), this compound is used as a reference standard, particularly in the analysis of native lipid profiles. cenmed.comsigmaaldrich.com Unlike GC, which typically analyzes the fatty acid constituents after derivatization, HPLC can separate intact triglycerides. This compound has been used as a standard to help identify hydrolysis products and assess lipolytic activity in samples like human milk. cenmed.comsigmaaldrich.com

In some advanced HPLC methodologies, such as those establishing linear retention indices for lipid identification, this compound is part of a homologous series of triglycerides (e.g., from trinonanoin C9 to trinonadecanoin (B52907) C19) used as standards. sci-hub.segoogle.com This system allows for the identification of unknown triglycerides in complex mixtures, such as fish oil, based on their retention behavior relative to these standards. sci-hub.se

Thin Layer Chromatography (TLC) is a fundamental technique used for the qualitative separation of lipid classes based on polarity. rockefeller.eduseafdec.org While this compound is not typically used as a standard directly on the TLC plate for visualization, it plays a crucial role in quantitative analytical workflows that incorporate TLC. In such procedures, TLC is first used to separate a complex lipid extract into different classes (e.g., triglycerides, phospholipids, free fatty acids). pubcompare.aimdpi.comaocs.org

The band corresponding to a specific lipid class (like triglycerides) is scraped from the TLC plate, and the lipids are eluted from the silica. aocs.org At this stage, a known amount of this compound is added as an internal standard before the sample undergoes transesterification to FAMEs for subsequent quantitative analysis by Gas Chromatography (GC). pubcompare.aimdpi.com Therefore, TLC provides the initial separation, while this compound facilitates accurate quantification in the final GC step. mdpi.com

Gas Chromatography (GC) as a Reference Standard

Spectroscopic Characterization

Spectroscopic methods are used to confirm the structure and identity of chemical compounds. This compound has been characterized by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) data are available for this compound. mdpi.comnih.gov ¹H-NMR spectra of saturated triacylglycerols like this compound can help identify those with short-chain fatty acids, though they are less effective at differentiating between those with medium and long chains. lookchem.com The chemical shifts in the spectra correspond to the different protons and carbons in the glycerol (B35011) backbone and the undecanoate fatty acid chains, confirming the triglyceride structure. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry data for this compound is available, often from analyses coupled with liquid chromatography (LC-MS). nih.govhmdb.ca The spectra show characteristic precursor ions, such as the sodium adduct [M+Na]⁺ at an m/z of 619.4908 and the ammonium (B1175870) adduct [M+NH₄]⁺ at an m/z of 614.5354. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation patterns, which can be used to identify the fatty acid components of the triglyceride. mdpi.com

Raman Spectroscopy : this compound has also been investigated using Raman spectroscopy, a technique that provides information about molecular vibrations and can be used to study the conformational order of the acyl chains in triglycerides. thegoodscentscompany.com

Table 2: Spectroscopic Data for this compound

| Technique | Observation | Source |

|---|---|---|

| ¹H-NMR and ¹³C-NMR | Spectra available confirming the structure of the glycerol backbone and undecanoate chains. | mdpi.comnih.gov |

| Mass Spectrometry (MS) | Precursor ions identified, such as [M+Na]⁺ (m/z 619.4908) and [M+NH₄]⁺ (m/z 614.5354). Used for identification in LC-MS methods. | nih.govhmdb.ca |

| Raman Spectroscopy | Used to investigate the vibrational modes and conformational structure of the acyl chains. | thegoodscentscompany.com |

Raman Spectroscopy for Vibrational Behavior Analysis

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing insights into their structure and conformation. renishaw.com A study of five saturated monoacid triacylglycerides, including this compound, utilized Raman spectroscopy to analyze their vibrational behavior at room temperature in the 3100–500 cm⁻¹ spectral range. nih.gov

Key findings from the Raman spectroscopic analysis of these triglycerides include:

C=O Stretching Mode: The splitting of the carbonyl (C=O) stretching mode indicates the presence of two or three different geometries of the C=O group within the O=C-O "knot" group. This spectral feature is a sensitive indicator of the polymorphic forms of the triglycerides. nih.gov

C-H Stretching Modes: Assignments for the various C-H stretching modes were performed in the 1500–500 cm⁻¹ spectral range. nih.gov

Polymorphism Indicators: The intensity ratios of specific Raman bands, namely I(2845)/I(2880) in the C-H stretching region and I(1445)/I(1296) (the ratio of the maximum intensity of the CH₂ scissoring mode to the maximum intensity of the skeletal vibration of (CH₂)n in-phase twist), appear to be dependent on the polymorphic form of these molecules. nih.gov

The vibrational behavior of the ammonium group's torsional modes in amino acids has also been studied using Raman spectroscopy to understand hydrogen bond changes with temperature variations. mdpi.com This highlights the capability of Raman spectroscopy to probe subtle molecular interactions and structural changes. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. libretexts.orgbeilstein-journals.org It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. libretexts.orgcore.ac.uk For triglycerides like this compound, both ¹H and ¹³C NMR are employed for structural confirmation and analysis. nih.govsigmaaldrich.com

Key aspects of NMR in the study of this compound and related compounds include:

Chemical Shift: The chemical shift (δ) of a nucleus is determined by its electronic environment, allowing for the differentiation of atoms in different parts of the molecule. libretexts.orgcore.ac.uk For instance, in ¹³C NMR, the chemical shifts of the carbonyl carbons, glycerol carbons, and the various carbons of the fatty acid chains provide a unique fingerprint of the triglyceride's structure. oregonstate.edu

Spin-Spin Coupling: This phenomenon, where the spin of one nucleus influences a neighboring nucleus, provides information about the connectivity of atoms. libretexts.org

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei (¹H-¹H or ¹H-¹³C), which is crucial for the complete structural assignment of complex molecules. core.ac.uk

While specific ¹³C NMR chemical shift data for this compound is not detailed in the provided results, general tables of ¹³C chemical shifts for different carbon environments are available and serve as a reference for interpreting the spectra of triglycerides. oregonstate.edupitt.edu The chemical shifts of impurities from common laboratory solvents are also well-documented and important for accurate spectral analysis. sigmaaldrich.compitt.edu

Mass Spectrometry (MS) in Lipidomics and Metabolomics

Mass spectrometry (MS) is a cornerstone analytical technique in the fields of lipidomics and metabolomics, which involve the comprehensive study of lipids and metabolites in biological systems. creative-proteomics.comnih.gov MS measures the mass-to-charge ratio (m/z) of ions, allowing for the identification, quantification, and structural elucidation of molecules. creative-proteomics.com this compound is often used as an internal standard in these studies due to its distinct molecular weight, which allows it to be easily distinguished from endogenous lipids. mdpi.commdpi.comfujifilm.com

Applications of MS in the analysis of this compound and other lipids include:

Lipid Identification and Quantification: High-resolution MS can accurately determine the molecular weight of lipids, and when coupled with liquid chromatography (LC-MS), it can separate and quantify a wide array of lipid species in complex mixtures. thermofisher.comlcms.cz This is essential for both untargeted (discovery) and targeted lipidomics. thermofisher.com

Structural Elucidation through Fragmentation: In tandem mass spectrometry (MS/MS), precursor ions are fragmented, and the resulting product ions provide detailed structural information, such as the length and degree of unsaturation of fatty acid chains and their positions on the glycerol backbone. creative-proteomics.comlibretexts.orgwikipedia.org

Metabolic Studies: MS-based lipidomics and metabolomics enable the investigation of metabolic pathways, such as lipogenesis and β-oxidation, by tracking the incorporation and turnover of labeled substrates or by profiling changes in lipid and metabolite levels under different physiological or pathological conditions. creative-proteomics.com

The use of this compound as an internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of quantitative lipidomic and metabolomic analyses. mdpi.commdpi.com

Enzymatic Assays and Lipolysis Studies

This compound's properties as a saturated triglyceride make it a useful substrate in enzymatic assays, particularly for studying lipase (B570770) activity and modeling lipid digestion.

Substrate for Lipase Activity Determination

Lipases are enzymes that catalyze the hydrolysis of triglycerides. The determination of lipase activity is important in various fields, including food science and biotechnology. While various substrates can be used for lipase assays, triglycerides are considered the "true" substrates for lipases. mdpi.com

In a study determining lipolytic activity in cheese, this compound was investigated as a potential substrate alongside others like trivalerin and triolein. researchgate.netresearchgate.net However, the activity measured with this compound was considerably lower than with trivalerin. This was attributed to difficulties in mixing the solid this compound (melting point 35 °C) with the grated cheese sample at the assay temperature. researchgate.netresearchgate.net This highlights the importance of the physical state of the substrate in enzymatic assays. Other methods for lipase activity determination often employ synthetic esters or natural oils. mdpi.comsigmaaldrich.comscirp.org

In Vitro Digestion Models

In vitro digestion models are valuable tools for studying the complex process of lipid digestion and absorption in a controlled laboratory setting, avoiding the ethical and logistical challenges of in vivo studies. sci-hub.segsconlinepress.com These models typically simulate the conditions of the mouth, stomach, and small intestine. mdpi.com

This compound has been utilized as an internal standard in studies employing in vitro digestion models coupled with Caco-2 cell cultures to assess the digestion and absorption of other lipids. mdpi.com In these models, lipids are first subjected to lipolysis by enzymes like pancreatic lipase in a simulated intestinal environment. mdpi.com The use of an internal standard like this compound is essential for the accurate quantification of fatty acids and other lipolysis products by gas chromatography. mdpi.commdpi.com

Studies have shown that the rate of lipolysis can be influenced by factors such as the fatty acid composition and positional distribution within the triglyceride, as well as the particle size of the lipid emulsion. mdpi.commdpi.comscielo.br For example, the digestibility of microalgal oil, which is rich in DHA, was found to be lower than that of soybean and fish oils in the initial stages of in vitro digestion. mdpi.com

Advanced Research Applications and Methodological Considerations

Methodological Development and Validation

Internal Standard Selection and Validation

Triundecanoin (C11:0 triglyceride) is frequently utilized as an internal standard in the quantitative analysis of fatty acids and lipids in various matrices. cenmed.comrestek.comresearchgate.net An internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. who.int The ideal internal standard is a substance that is chemically similar to the analyte but not naturally present in the sample. who.int this compound is suitable for this purpose because odd-chain fatty acids like undecanoic acid are uncommon in many biological and food samples. researchgate.net

The selection of an appropriate internal standard is critical for accurate and reliable analytical results. who.int For instance, in the analysis of fats from ruminant sources, tritridecanoin (B53317) (C13:0 TAG) may be a more suitable internal standard than others due to potential interferences from conjugated linoleic acid (CLA) isomers. who.int

Validation of an internal standard is a crucial step to ensure its performance. This involves demonstrating that the internal standard does not co-elute with any analytes of interest and that its addition does not interfere with the extraction and derivatization of the target compounds. The validation process typically includes assessing linearity, accuracy, precision (repeatability and reproducibility), specificity, limit of detection (LOD), and limit of quantification (LOQ). scirp.org For example, in one study validating a method for fatty acid analysis in microalgae, the method showed good linearity over a defined concentration range for various fatty acid methyl esters (FAMEs) using this compound as the internal standard. scirp.org

Several official methods from organizations like AOAC International and the American Oil Chemists' Society (AOCS) specify the use of this compound as an internal standard. alphalabs.co.ukfujifilm.com For example, AOAC Official Method 996.06, which outlines a procedure for determining total, saturated, and unsaturated fats in foods, uses this compound for quantification. restek.comcfs.gov.hk This method involves hydrolytic extraction and methylation of fatty acids to FAMEs, which are then analyzed by capillary gas chromatography with flame ionization detection (GC-FID). restek.com Similarly, it is used as an internal standard in methods for analyzing medium-chain triglycerides in soluble coffee. nqacdublin.com

The choice of internal standard can also depend on the specific analytical technique being employed. While this compound is common in GC-based methods, other standards might be used for techniques like high-performance liquid chromatography (HPLC). cenmed.com

Optimization of Sample Preparation and Extraction Protocols

The accurate analysis of this compound, whether as an analyte or an internal standard, is highly dependent on the efficiency of sample preparation and extraction protocols. who.int The complexity of food and biological matrices necessitates tailored extraction procedures to ensure the complete recovery of lipids without degradation or contamination. who.int

Commonly, lipid extraction is a precursor to the analysis of fatty acids. scirp.org For the determination of fatty acids in food, samples often undergo a series of steps including hydrolysis, extraction, and derivatization. who.int Hydrolysis, which can be acidic or alkaline, breaks down triglycerides into free fatty acids. who.intacs.org AOAC Official Method 996.06, for example, uses an acid digestion for non-dairy products and an alkaline digestion for dairy products to liberate the fatty acids. who.int

Following hydrolysis, solvent extraction is employed to isolate the lipids from the rest of the sample matrix. who.int A mixture of isopropanol (B130326) and cyclohexane (B81311) has been used for the cold extraction of lipids in seafood, where this compound was added as an internal standard. researchgate.net The choice of solvent system is critical and is often optimized based on the specific matrix being analyzed. For instance, a study on ground beef utilized a chloroform (B151607) and hexane (B92381) mixture for extraction. acs.org

After extraction, the fatty acids are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), for analysis by gas chromatography. who.intscirp.org This derivatization step is crucial for achieving good chromatographic separation and detection. who.int Boron trifluoride (BF3) in methanol (B129727) is a common reagent for this methylation process. who.intfssai.gov.in

Standardization of Analytical Procedures (e.g., AOAC methods)

Standardization of analytical procedures is essential for ensuring the accuracy, reliability, and comparability of results across different laboratories and over time. annlabmed.orgyemdd.org Organizations like AOAC International and the American Oil Chemists' Society (AOCS) have developed and validated official methods for the analysis of fats and fatty acids, many of which specify the use of this compound as an internal standard. alphalabs.co.ukfujifilm.com

AOAC Official Method 996.06 is a widely recognized standard procedure for the determination of total, saturated, and unsaturated fats in various food products. restek.comcfs.gov.hk This method relies on the use of this compound (C11:0 triglyceride) as an internal standard for the quantitative measurement of fatty acid methyl esters (FAMEs) by capillary gas chromatography. restek.comfssai.gov.in The method provides detailed instructions on sample preparation, including hydrolytic extraction and methylation, as well as the specific chromatographic conditions required for the analysis. restek.com

Similarly, other official methods from AOCS, such as AOCS Ce1h-05, are used for the analysis of trans-fatty acids and also recommend the use of specific internal standards. alphalabs.co.ukfujifilm.com The use of these standardized methods is crucial for regulatory compliance, such as for nutrition labeling, where accurate determination of fat content is required. who.intacs.org

The standardization extends beyond the chemical procedures to include the calibration of instruments and the use of certified reference materials. fssai.gov.in For example, thermometers and ovens used in the analytical process should be calibrated against certified standards. fssai.gov.in The goal of these standardization efforts is to minimize analytical variability and ensure that the data generated is dependable for its intended purpose, whether for quality control, research, or regulatory enforcement. annlabmed.orgyemdd.org

Theoretical and Computational Studies Involving this compound

Molecular Dynamics Simulations of Lipid Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of molecules and their interactions at an atomic level over time. elifesciences.orgresearchgate.net In the context of lipids, MD simulations can provide valuable insights into the structure, dynamics, and interactions of lipid bilayers and their components, which are difficult to obtain through experimental methods alone. elifesciences.orgnih.gov

While specific MD simulation studies focusing solely on this compound are not extensively documented in the provided search results, the principles of these simulations can be applied to understand its behavior within a lipid environment. MD simulations of lipid systems typically involve creating a model of a lipid bilayer, often composed of various phospholipid species, and then simulating the movement of each atom according to the laws of physics. researchgate.net

These simulations can reveal how different lipids, including triglycerides like this compound if incorporated into the model, interact with each other and with other molecules such as proteins embedded in the membrane. elifesciences.orgnih.gov For example, simulations can elucidate the binding of lipids to specific sites on membrane proteins, which can be crucial for the protein's function. elifesciences.org They can also provide information on the physical properties of the lipid membrane, such as its fluidity and permeability, and how these are influenced by the lipid composition. researchgate.net

The insights gained from MD simulations can be particularly useful in understanding the role of specific lipids in biological processes and can complement experimental data from techniques like cryo-electron microscopy (cryo-EM). elifesciences.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lipid Metabolism

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.govwikipedia.org The general form of a QSAR model is: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org

In the field of lipid metabolism, QSAR models can be developed to predict how a particular lipid, such as this compound, might be metabolized or interact with enzymes. creative-proteomics.com For example, QSAR can be used to predict the inhibitory activity of compounds against enzymes involved in lipid metabolism, such as acyl-CoA:cholesterol O-acyltransferase (ACAT), which is involved in cholesterol and triglyceride level regulation. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., inhibition of a specific enzyme) is compiled. mdpi.com Then, a set of molecular descriptors, which are numerical representations of the chemical structure and properties of the molecules, are calculated. nih.gov These descriptors can include physicochemical properties like logP (a measure of lipophilicity), molecular weight, and various topological and electronic parameters. europa.eu Finally, a mathematical model is built using statistical methods like regression analysis or machine learning algorithms to correlate the descriptors with the biological activity. nih.govmdpi.com

Once validated, these models can be used to predict the activity of new or untested compounds, which can be a valuable tool in drug discovery and toxicology. wikipedia.orgnih.gov For instance, a QSAR model could potentially predict the rate at which this compound is hydrolyzed by lipoprotein lipase (B570770) based on its structural features. researchgate.net Dynamic QSAR models are also being developed to incorporate time and dose as variables, which could provide a more comprehensive risk assessment for various substances. nih.gov

Q & A

Q. What is the role of triundecanoin in experimental design for lipid analysis, and how is it methodologically integrated?

this compound (glyceryl triundecanoate) is primarily used as an internal standard in gas chromatography (GC) for quantifying fatty acids in hydrolyzed lipid samples. Methodologically, it is added during sample preparation to account for variability in extraction efficiency and instrument response. For example, in AOAC-compliant methods, this compound is hydrolyzed alongside the sample, transesterified with BF₃-methanol to form fatty acid methyl esters (FAMEs), and quantified relative to the target analytes . Its non-native presence in biological samples ensures minimal interference, enabling precise recovery calculations (e.g., 95–102% recovery rates in collaborative studies) .

Q. How is this compound synthesized, and what purity standards are critical for research applications?

this compound is synthesized via esterification of glycerol with undecanoic acid under catalytic conditions. Research-grade purity (>99%) is essential to avoid co-elution artifacts in GC analysis. Suppliers like Larodan provide certificates of analysis (CoA) verifying purity via NMR and mass spectrometry . Impurities in lower-grade batches (e.g., mono-/di-glycerides) can skew quantification, necessitating pre-use validation via thin-layer chromatography (TLC) or GC-MS .

Q. Why is this compound selected as an internal standard over other triglycerides (e.g., tridecanoin)?

Its odd-carbon-chain structure (C11:0) distinguishes it from even-chain fatty acids common in natural lipids, reducing spectral overlap in GC. Additionally, its physicochemical properties (e.g., solubility in organic solvents, stability under hydrolysis) align with protocols for acid/alkaline digestion, ensuring consistent recovery across diverse matrices like dairy or plant oils .

Advanced Research Questions

Q. How can researchers optimize this compound-based methods for complex matrices with high unsaturated fat content?

In matrices rich in unsaturated fats (e.g., fish oils), oxidative degradation during hydrolysis may reduce accuracy. To mitigate this:

- Add antioxidants (e.g., pyrogallic acid) during hydrolysis to protect unsaturated FAMEs .

- Adjust GC parameters (e.g., column polarity, temperature ramping) to resolve C11:0 peaks from co-eluting unsaturated esters .

- Validate recovery rates using spiked samples and compare against alternative standards (e.g., C13:0 triglycerides) to confirm method robustness .

Q. How should researchers address contradictions in recovery data when using this compound across studies?

Discrepancies often arise from:

- Purity issues : Verify this compound purity via independent assays (e.g., NMR) and cross-check supplier CoAs .

- Matrix effects : Calibrate methods using matrix-matched standards (e.g., spiking this compound into lipid-free homogenates) to account for interference .

- Hydrolysis efficiency : Optimize acid concentration (e.g., 8M HCl vs. 4M H₂SO₄) and digestion time (30–60 min) based on matrix rigidity (e.g., meat vs. seeds) . Triangulate results with alternative methods (e.g., gravimetric analysis) to confirm validity .

Q. What methodological adaptations are required for this compound use in cross-disciplinary studies (e.g., cosmetics vs. food science)?

In cosmetics research, this compound’s role shifts from quantification to functional analysis (e.g., skin occlusion testing). Key adaptations include:

- Emulsion stability assays : Monitor phase separation in formulations using this compound as a reference lipid .

- Toxicological profiling : Pair GC data with cell viability assays (e.g., MTT) to assess biocompatibility, ensuring extraction solvents (e.g., hexane) do not interfere .

Q. How can researchers validate this compound’s stability under varying storage conditions for longitudinal studies?

Conduct accelerated stability tests by:

- Storing this compound at −20°C (vs. 4°C or ambient) and monitoring degradation via periodic GC analysis .

- Assessing ester bond integrity under UV exposure using FT-IR spectroscopy . Publish stability data in supplementary materials to enhance reproducibility .

Methodological Best Practices

- Data Triangulation : Combine GC results with LC-MS or NMR to resolve ambiguous peaks and confirm FAME identities .

- Ethical Reporting : Disclose limitations (e.g., matrix-specific recovery biases) and provide raw data for peer validation .

- Framework Alignment : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design questions that address knowledge gaps in lipidomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.